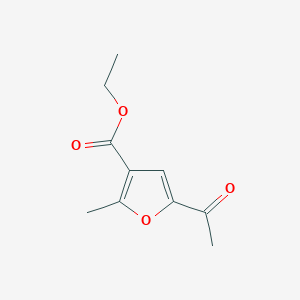

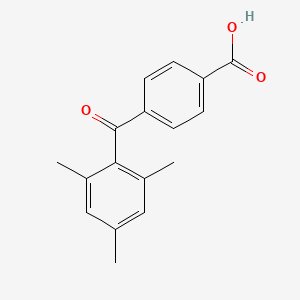

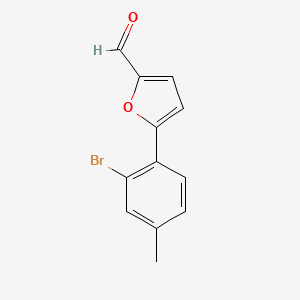

![molecular formula C6H10N4O2S B1270670 2-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸乙酯 CAS No. 352349-53-2](/img/structure/B1270670.png)

2-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate and its derivatives are synthesized through a series of reactions starting from basic triazole compounds. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can be further modified to produce various derivatives through reactions with isothiocyanates or in acid/alkaline media to form triazole or thiadiazole derivatives, respectively (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives has been characterized using X-ray diffraction techniques, revealing strong intermolecular hydrogen bonds that contribute to their stability and reactivity. For instance, compounds have been linked into frameworks by N—H⋯N and C—H⋯N hydrogen bonds, forming chain or ring structures that are crucial for their chemical behavior and potential pharmacological activities (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives is influenced by their structural features, including the presence of sulfanyl and acetate groups. These groups facilitate various chemical reactions, such as cyclization and substitution, leading to the formation of novel heterocyclic compounds with potential biological activity. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in organic synthesis and drug development.

Physical Properties Analysis

The physical properties of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. For example, the planarity of the 1,2,4-triazoline ring and the orientation of substituents affect the compound's crystal packing and hydrogen bonding interactions, influencing its physical state and stability (Karczmarzyk et al., 2012).

科学研究应用

含能材料合成

含有1,2,4-三唑基团的化合物,例如您提到的化合物,通常因其在制造含能材料方面的潜力而受到研究。这些材料对于各种应用至关重要,包括推进剂和炸药。 三唑环的存在有助于提高氮含量,这在含能材料中是一个理想的属性,因为它们在分解时会释放高能量 .

抗癌药物开发

1,2,4-三唑衍生物因其抗癌特性而被广泛研究。它们可以与各种生物靶标相互作用,并在抑制癌细胞生长方面显示出希望。 研究人员一直在研究新型三唑衍生物作为潜在的抗癌药物,其中一些对 MCF-7、HeLa 和 A549 等癌细胞系显示出有希望的细胞毒活性 .

农业化学品

三唑化合物在农业领域也很重要。它们用作合成除草剂、杀菌剂和杀虫剂的前体。 它们能够抑制对杂草和害虫生存至关重要的各种酶,这使得它们在作物保护策略中发挥着重要作用 .

太阳能转换

在可再生能源领域,特别是太阳能转换领域,三唑衍生物已被用作染料敏化太阳能电池中的电解质添加剂。 这些添加剂可以提高电子传递过程的效率,从而提高太阳能电池的整体性能 .

腐蚀抑制

三唑环体系以其腐蚀抑制特性而闻名,特别是对于铜等金属。 这使得此类化合物在金属保护至关重要的行业中很有价值,例如在冷却系统和管道中,腐蚀会导致严重的材料降解 .

微生物学研究

在微生物学中,三唑衍生物可用于诱导酵母培养物的应激条件。例如,它们可以应用于依赖含有 HIS3 的质粒进行组氨酸生产的培养物,这需要提高 HIS3 表达水平才能使酵母细胞存活。 这种应用在研究基因表达和蛋白质功能方面特别有用 .

未来方向

The future directions for the research and development of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involve further exploration of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

The presence of the 1,2,4-triazole ring in these compounds suggests that they may interact with their targets through hydrogen bonding and other non-covalent interactions . The amino group on the triazole ring could potentially form hydrogen bonds with the target, while the sulfur atom in the sulfanyl group could engage in hydrophobic interactions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , these compounds may exert a variety of effects at the molecular and cellular levels.

属性

IUPAC Name |

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVFKIDKNFIQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361119 |

Source

|

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352349-53-2 |

Source

|

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)